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Propyl 2-methylbutyrate

Flavor Chemistry Sensory Science Volatile Analysis

Generic substitution of 2-methylbutyrate esters compromises sensory fidelity due to divergent vapor pressures (2.9 mmHg at 25°C) and odor thresholds (0.019 µg/g). Propyl 2-methylbutyrate is the authentic volatile for apple and durian flavor reconstitution. Key advantages: - Vapor pressure of 2.9 mmHg ensures prolonged fruity top/mid-note longevity vs. more volatile ethyl analogs. - >98% GC purity meets analytical reference standard requirements for VOC metabolomics and inter-laboratory calibration. - Validated usage in fragrance concentrates up to 0.8000%; compatible with alcoholic and emulsion cosmetic bases.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 37064-20-3
Cat. No. B150927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2-methylbutyrate
CAS37064-20-3
Synonyms(±)-Propyl 2-Methylbutanoate;  Propyl 2-Methylbutyrate;  n-Propyl 2-Methylbutyrate;  n-Propyl α-Methylbutyrate
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(C)CC
InChIInChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3
InChIKeyTZFQMSDUSOTCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 2-Methylbutyrate Aroma and Procurement


Propyl 2-methylbutyrate (CAS 37064-20-3), also referred to as n-propyl 2-methylbutanoate, is a branched-chain C8 fatty acid ester (C8H16O2, MW 144.21) characterized by a winey, fruity, apple, and pineapple aroma profile at 100% concentration . It is a naturally occurring volatile constituent identified in apples, durian, chamomile, and beer [1]. The compound presents as a colorless to almost colorless clear liquid with a boiling point of 157°C and a vapor pressure of approximately 2.9 mmHg at 25°C [2].

Flavor reconstitution
Supports apple and durian profile authenticity
Analytical reference
GC-MS quantification in fruit metabolomics
Fragrance development
May support longer-lasting fruity notes

Propyl 2-Methylbutyrate Substitution Risks


Generic substitution among 2-methylbutyrate esters is scientifically invalid due to pronounced differences in vapor pressure and olfactory threshold. Although the methyl, ethyl, propyl, and isobutyl derivatives share the same branched acid backbone, their partition coefficients and evaporation rates diverge significantly. Propyl 2-methylbutyrate exhibits a vapor pressure of 2.9 mmHg at 25°C, in contrast to the more volatile ethyl analog. Additionally, its odor detection threshold of 0.019 µg/g differs from that of structurally proximate esters, such as hexyl 2-methylbutyrate (0.022 µg/g) [1]. Such disparities directly influence the perceived aroma intensity and release kinetics in food matrices and fragrance delivery systems. Substituting the target compound with a non-identical analog will alter the overall volatile profile and product sensory stability, rendering the intended formulation or analytical reference unrepresentative [2].

Ethyl 2-methylbutyrate is more volatile; substitution may shift evaporation profile and sensory persistence.
Hexyl 2-methylbutyrate has a higher odor threshold; direct replacement alters perceived aroma intensity.

Propyl 2-Methylbutyrate Technical Evidence


Odor Threshold Comparison

In a systematic analysis of fruit volatile profiles, the odor threshold of propyl 2-methylbutyrate was established at 0.019 µg/g in an aqueous matrix [1]. This value is approximately 13.6% lower than that of hexyl 2-methylbutyrate (0.022 µg/g), indicating a marginally higher potency for the target propyl ester under identical detection conditions. Both compounds share a 'fruit' or 'apple' descriptor, making this quantitative threshold distinction critical for applications where lower dosing can achieve equivalent sensory impact without altering matrix composition.

Odor Threshold
Head-to-head
0.019 vs 0.022 µg/g
May enable lower usage rates
Aqueous matrix; propyl vs hexyl ester
Flavor Chemistry Sensory Science Volatile Analysis

Volatility Profile Comparison

The vapor pressure of propyl 2-methylbutyrate is reported as 2.9 mmHg at 25°C [1], which is significantly lower than that of ethyl 2-methylbutyrate (estimated boiling point 133°C, higher vapor pressure) due to the increased molecular weight and chain length of the propyl moiety. This reduced volatility of the target compound translates to a longer persistence on the palate in food applications and an extended duration on the blotter in fragrance development. The specific gravity (0.87 at 20/20°C) further confirms the material's handling characteristics .

Volatility
Class-level
2.9 mmHg at 25°C
May support sustained aroma release
Lower vs ethyl 2-methylbutyrate
Physical Chemistry Formulation Science Volatility

Concentration in Apple Cultivars

In a head-to-head GC-MS analysis of apple cultivars, propyl 2-methylbutyrate was quantified at 0.005 ± 0.009 µg/kg in the 'Fuji' reference variety [1]. While present at low absolute concentrations in this specific cultivar, it stands as a key differentiator against its isomer, butyl 2-methylbutyrate, which was present at a higher concentration of 0.060 ± 0.066 µg/kg in the same matrix. The presence of propyl 2-methylbutyrate, even at trace levels, is essential for authentic aroma reconstitution due to its lower threshold.

Apple Concentration
Head-to-head
0.005 µg/kg (Fuji)
Trace level critical for authentic reconstitution
Butyl ester 12× higher; SPME GC-MS
GC-MS Analysis Metabolomics Fruit Biology

Purity and Physical Specifications

The standard commercial grade of propyl 2-methylbutyrate is specified with a purity of >98.0% as determined by Gas Chromatography (GC) [1]. The physical appearance is strictly defined as a colorless to almost colorless clear liquid. This contrasts with certain technical-grade esters or alternative 2-methylbutyrate derivatives that may contain residual acids or alcohols, which can introduce off-notes or catalyze transesterification in complex formulations. The refractive index (n20/D) is specified within the range of 1.401 to 1.405, providing a rapid, non-destructive quality check metric [2].

Purity
Specification review
>98% (GC)
Ensures low batch variability
Colorless liquid; n20/D 1.401–1.405
Quality Control Analytical Chemistry Product Specification

Regulatory Clearance and Usage Limits

Propyl 2-methylbutyrate is listed with a FEMA (Flavor and Extract Manufacturers Association) number, indicating its status as a Generally Recognized as Safe (GRAS) flavoring substance. The recommended usage levels in fragrance concentrates extend up to 0.8000% [1]. This is distinct from the Threshold of Toxicological Concern (TTC) of 1800 µg/person/day, which informs safe intake limits [2]. For a scientific user, this establishes a defined regulatory framework that may not exist for novel or unlisted structural analogs, reducing the administrative burden for food or consumer product applications.

Regulatory Status
Data to verify
FEMA GRAS, usage ≤0.8%
May simplify compliance review
TTC 1800 µg/person/day
Regulatory Science Food Safety GRAS Status

Propyl 2-Methylbutyrate Applications


Apple and Durian Flavor Reconstitution

Propyl 2-methylbutyrate is a critical component for the authentic reconstitution of apple and durian fruit flavors. Its procurement is essential for formulators aiming to replicate the natural volatile profile, as it is a naturally occurring constituent in these fruits [1]. The compound provides the characteristic sweet, fruity, and slightly winey background notes that define these specific flavor profiles, distinct from the sharper, more ethereal notes provided by the ethyl or methyl ester analogs. The evidence from apple cultivar studies [2] confirms its presence and quantitative role in the aroma matrix.

Long-Lasting Fruity Notes in Fragrances and Cosmetics

For fragrance developers, the quantifiably lower vapor pressure of propyl 2-methylbutyrate (2.9 mmHg at 25°C) compared to ethyl 2-methylbutyrate [1] makes it the preferred choice for enhancing the longevity of fruity top and middle notes. The compound's documented usage in fragrance concentrates up to 0.8000% [2] provides a validated starting point for formulation. Its balanced log P (approx. 2.67) ensures good substantivity on skin and compatibility with a wide range of cosmetic bases, including alcoholic lotions and emulsions [3].

Analytical Standard for Fruit Volatilomics

Propyl 2-methylbutyrate is required as an analytical reference standard for the accurate identification and quantification of volatile organic compounds (VOCs) in fruit metabolomics and food chemistry research. The compound's specific retention index (RI) and mass spectrum allow for unambiguous identification in complex matrices such as apples [1]. Given the low native concentration in some cultivars (e.g., 0.005 µg/kg in Fuji apples), procurement of a high-purity (>98% GC) standard [2] is mandatory for constructing reliable calibration curves and ensuring inter-laboratory reproducibility of quantitative data.

Stability Testing and Storage Conditions

Researchers conducting long-term stability studies or maintaining reference libraries of volatile compounds require precise information on storage conditions. The physical properties of propyl 2-methylbutyrate, including a boiling point of 157°C and a flash point of 47°C [1], dictate safe handling procedures. For stock solution preparation, storage at -80°C is recommended for up to 6 months, while -20°C storage is limited to 1 month to prevent degradation or solvent evaporation [2]. These parameters are essential for laboratories designing protocols for analytical chemistry and flavor stability assays.

Application
Selection Property
Validation Focus
Apple/Durian Flavor Reconstitution
Natural-occurrence evidence
Authenticity of reconstituted flavor
Long-Lasting Fruity Fragrance
Volatility profile
Longevity in fragrance matrices
Fruit Volatilomics Standard
Chemical purity
Quantitative accuracy and reproducibility
Stability & Storage Protocols
Physical property data
Protocol design for stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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